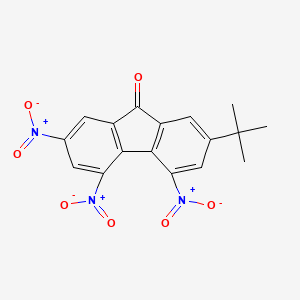
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of fluorenone, characterized by the presence of tert-butyl and nitro groups at specific positions on the fluorenone ring. This compound is of interest due to its potential use in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one typically involves nitration reactions. The starting material, fluorenone, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the desired positions. The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration and alkylation reactions are carried out in large reactors with precise temperature and concentration control to optimize the production process.
化学反応の分析
Types of Reactions
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the fluorenone ring.
科学的研究の応用
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electron acceptor in charge-transfer complexes, influencing its behavior in different environments.
類似化合物との比較
Similar Compounds
2,4,7-Trinitro-9H-fluoren-9-one: Similar in structure but lacks the tert-butyl group.
2,7-Dinitrofluoren-9-one: Contains fewer nitro groups and different reactivity.
9H-Fluoren-9-one: The parent compound without any nitro or tert-butyl groups.
Uniqueness
2-Tert-butyl-4,5,7-trinitro-9H-fluoren-9-one is unique due to the presence of both tert-butyl and multiple nitro groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
特性
CAS番号 |
89991-15-1 |
|---|---|
分子式 |
C17H13N3O7 |
分子量 |
371.3 g/mol |
IUPAC名 |
2-tert-butyl-4,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C17H13N3O7/c1-17(2,3)8-4-10-14(12(5-8)19(24)25)15-11(16(10)21)6-9(18(22)23)7-13(15)20(26)27/h4-7H,1-3H3 |
InChIキー |
ZVAOGJZSWJWHMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)

![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)

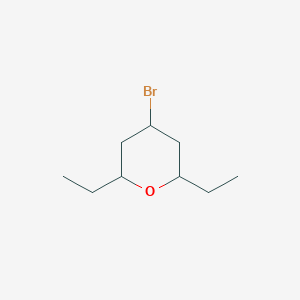
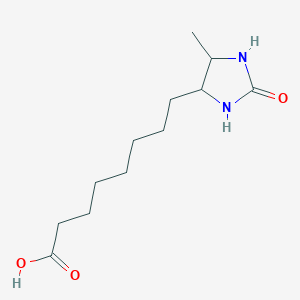
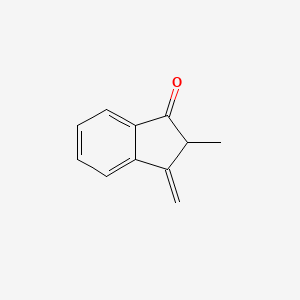
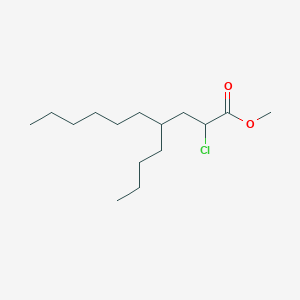
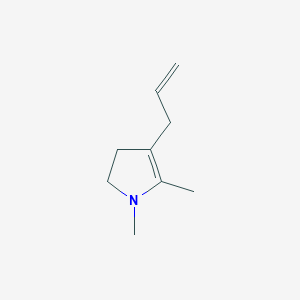
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)

